Stigmast-5-en-3beta,24-diol
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Overview
Description
Stigmast-5-en-3beta,24-diol is a natural product found in Ficus pumila with data available.
Scientific Research Applications
NGF-Potentiating Activity
Stigmast-5-en-3beta,24-diol, among other sterols, has been found in Verbena littoralis, showing activity in enhancing nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. This suggests potential applications in neurological research and therapies (Li, Ishibashi, Satake, Chen, Oshima, & Ohizumi, 2003).
Cytotoxic Activities
Research involving Syzygium siamense identified this compound as a component with cytotoxic activities against various cancer cell lines, indicating potential use in cancer research and treatment (Chumkaew, Kato, & Chantrapromma, 2010).
Antidiabetic Potential
A study on Adathoda vasica demonstrated that (3β)-stigmast-5-en-3-ol, a related compound, could promote glucose uptake in a dose-dependent manner under insulin-resistant conditions, highlighting its potential in diabetes research (Sujatha, Anand, Sangeetha, Shilpa, Lakshmi, Balakrishnan, & Lakshmi, 2010).
Immunomodulatory Activities
Compounds including this compound from Cinnamomum wilsonii have shown significant immunomodulatory activities, suggesting applications in immunotherapy and autoimmune diseases research (Wei, Shu, Liu, Xiang, Zhang, Xue, Luo, Yao, & Zhang, 2013).
Antimicrobial Properties
Extracts from Ailanthus altissima featuring this compound have been evaluated for antimicrobial activity, indicating potential applications in the development of antimicrobial agents (Zhao, Shao, Li, Xu, & Zhang, 2005).
properties
CAS RN |
71208-86-1 |
---|---|
Molecular Formula |
C29H50O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O2/c1-7-29(31,19(2)3)17-12-20(4)24-10-11-25-23-9-8-21-18-22(30)13-15-27(21,5)26(23)14-16-28(24,25)6/h8,19-20,22-26,30-31H,7,9-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1 |
InChI Key |
XKNWSLIOITZBGP-BDCPAJACSA-N |
Isomeric SMILES |
CC[C@](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C(C)C)O |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |
synonyms |
stigmast-5-en-3 beta,24-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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